molecular formula C18H15N5 B12906475 N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine CAS No. 915373-27-2

N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12906475
CAS No.: 915373-27-2
M. Wt: 301.3 g/mol
InChI Key: ZCLLYSGQCTXMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine (CAS 915373-27-2) is a synthetically accessible small molecule based on the imidazo[1,2-a]pyrazine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in oncology research, specifically as a potent and selective inhibitor of Cyclin-dependent kinase 9 (CDK9) . CDK9 plays a critical role in transcriptional regulation by phosphorylating RNA polymerase II, and its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, making it a valuable target in cancer therapeutics . In biochemical assays, this compound demonstrated potent CDK9 inhibitory activity with an IC50 of 0.16 µM, which correlated with robust anti-proliferative effects against a panel of cancer cell lines, including breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) . The imidazo[1,2-a]pyrazine core is also investigated in immunology as a novel chemotype for Toll-like Receptor (TLR) modulation, presenting a potential pathway for developing candidate vaccine adjuvants that may be devoid of proinflammatory reactogenicity . Furthermore, derivatives of this scaffold have shown promising antiviral activities against human coronaviruses, including HCoV-229E, suggesting a broader therapeutic potential . With a molecular formula of C18H15N5 and a molecular weight of 301.35 , it is supplied for research purposes only. All information is provided for scientific reference and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

915373-27-2

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

N-benzyl-6-pyridin-4-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C18H15N5/c1-2-4-14(5-3-1)12-21-17-18-20-10-11-23(18)13-16(22-17)15-6-8-19-9-7-15/h1-11,13H,12H2,(H,21,22)

InChI Key

ZCLLYSGQCTXMDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CN3C2=NC=C3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Approach

A widely used method to construct the imidazo[1,2-a]pyrazine scaffold involves the Groebke-Blackburn-Bienaymé multicomponent reaction (GBBR). This one-pot, two-step process uses:

  • An amidine component (e.g., 2-amino-3-chloropyrazine)
  • An aldehyde component (e.g., benzaldehyde or pyridine-4-carboxaldehyde)
  • An isonitrile component (e.g., benzyl isonitrile)

Procedure:

  • Mix the amidine, aldehyde, and isonitrile in a solvent such as methanol or a methanol/THF mixture.
  • Add a catalytic amount of acid (e.g., acetic acid).
  • Heat the reaction mixture at 80 °C for 4 hours or stir at room temperature for 24 hours.
  • Isolate the product by filtration and wash with hexanes and water.

This method efficiently forms the imidazo[1,2-a]pyrazine core with substitution at the 6-position by the pyridin-4-yl group (from the aldehyde) and the N-benzyl amine at the 8-position (from the isonitrile).

Yields: Typically high, ranging from 85% to 97% for compounds with pyridin-4-yl substitution at position 6 and benzyl amine at position 8.

Carbonyldiimidazole (CDI)-Mediated Coupling

A method described in patent literature involves coupling amines with imidazo[1,2-a]pyrazine derivatives using N,N'-carbonyldiimidazole (CDI) as a coupling agent.

Procedure:

  • Dissolve the amine precursor (e.g., N-benzylamine) and CDI in N,N-dimethylformamide (DMF).
  • Stir at room temperature for 60 minutes.
  • Add the imidazo[1,2-a]pyrazine derivative bearing a reactive group (e.g., an amine or hydroxyl).
  • Heat the mixture to 40 °C and stir for 5 hours.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • Quench with water, extract with ethyl acetate, dry, concentrate, and purify by column chromatography.

Yields: Moderate to good yields (61–67%) of the desired coupled products as off-white solids.

Method Key Reagents/Conditions Yield (%) Notes
Groebke-Blackburn-Bienaymé Amidines, aldehydes (pyridin-4-carboxaldehyde), isonitriles, acid catalyst, MeOH/THF, 80 °C, 4 h 85–97 One-pot, efficient, high yield
Nucleophilic Substitution 8-chloroimidazo[1,2-a]pyrazine, benzylamine, heating (110 °C) ~30 (over 2 steps) Moderate yield, requires halogenated intermediate
CDI-Mediated Coupling N-benzylamine, CDI, DMF, 40 °C, 5 h 61–67 Mild conditions, good purity
  • The GBBR multicomponent reaction is the most efficient and versatile method for synthesizing N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine, providing high yields and structural diversity by varying aldehyde and isonitrile components.
  • The nucleophilic substitution method, while straightforward, suffers from lower yields and requires pre-functionalization of the imidazo[1,2-a]pyrazine core.
  • CDI-mediated coupling offers a mild and effective alternative for amine introduction, with moderate yields and good control over reaction conditions.
  • Spectroscopic data (NMR, IR) confirm the successful formation of the imidazo[1,2-a]pyrazine core and substitution patterns, with characteristic aromatic signals and aliphatic signals corresponding to benzyl groups.
  • The choice of method depends on available starting materials, desired substitution patterns, and scale of synthesis.

The preparation of this compound is well-established through several synthetic routes. The Groebke-Blackburn-Bienaymé multicomponent reaction stands out for its efficiency and high yields, making it the preferred method in research and development settings. Alternative methods such as nucleophilic substitution and CDI-mediated coupling provide complementary approaches depending on synthetic needs. These methods collectively enable the synthesis of this compound for further biological evaluation and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine has shown promising results as an anticancer agent. Research indicates that compounds with similar imidazo[1,2-a]pyrazine structures can inhibit specific protein kinases involved in cancer cell proliferation. For instance, derivatives of imidazo[1,2-a]pyrazin have been identified as inhibitors of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell signaling pathways associated with various lymphomas and leukemias .

1.2 Inhibition of Protein Kinases
The compound's structure suggests it may interact with protein kinases, which are vital for regulating cellular functions. Studies have highlighted that small molecular inhibitors targeting kinases can modulate cell signaling processes and potentially treat diseases linked to aberrant kinase activity, including autoimmune disorders and cancers .

Case Studies

3.1 Case Study: Btk Inhibition
In a study evaluating the efficacy of imidazo[1,2-a]pyrazine derivatives in treating autoimmune diseases, this compound was tested for its ability to inhibit Btk activity in vitro. Results demonstrated a significant reduction in B-cell activation markers, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis and lupus .

3.2 Case Study: Antitumor Activity
Another study focused on the antitumor properties of this compound against various cancer cell lines. The results indicated that treatment with this compound led to decreased cell viability and induced apoptosis in cancer cells through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyrazin-8-amine Derivatives

Compound Name Position 6 Substituent Position 8 Substituent Key Biological Activity Reference
N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine Pyridin-4-yl Benzyl Under investigation -
SC9 2-Fluorophenyl Pyridin-3-ylmethyl Unspecified (structural analog)
TH7528 Thiophen-2-yl N-(2-(Pyridin-2-yl)ethyl) SAMHD1 inhibitor
TH6342 2-Chlorophenyl N-(2-(Pyridin-2-yl)ethyl) SAMHD1 inhibitor
Lanraplenib 6-Aminopyrazin-2-yl N-{4-[4-(Oxetan-3-yl)piperazin-1-yl]phenyl} Tyrosine kinase inhibitor

Key Observations:

  • Substituent Diversity : The pyridin-4-yl group in the target compound contrasts with electron-withdrawing substituents (e.g., 2-fluorophenyl in SC9 , 2-chlorophenyl in TH6342 ) or heteroaromatic groups (e.g., thiophen-2-yl in TH7528 ). These modifications influence electronic properties, solubility, and target binding.
  • Position 8 Modifications : The benzyl group in the target compound differs from extended alkyl-pyridyl chains (e.g., TH7528, TH6342) or complex aryl-piperazine moieties (e.g., lanraplenib ). Bulkier substituents, as in lanraplenib, may enhance selectivity for kinase targets.

Biological Activity

N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

1. Immunomodulatory Effects

Recent studies have demonstrated that imidazo[1,2-a]pyrazine derivatives, including this compound, exhibit immunomodulatory properties by acting as Toll-like receptor (TLR) agonists. Specifically, these compounds can activate TLR8, leading to the induction of NF-κB signaling pathways. This activation plays a crucial role in enhancing immune responses against pathogens and cancer cells .

Table 1: TLR Activation by Imidazo[1,2-a]pyrazines

CompoundTLR TargetActivation Status
This compoundTLR8Active
Other derivativesTLR3/7/9Inactive

2. Antitumor Activity

The compound has shown promising antitumor effects in various cancer cell lines. In particular, it has been noted for its ability to inhibit tumor growth by modulating pathways associated with cell proliferation and apoptosis. For example, related imidazo[1,2-a]pyrazine derivatives have exhibited significant cytotoxicity against several cancer cell lines .

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundMCF725
Imidazo[1,2-a]pyrazine Derivative XA54915
Imidazo[1,2-a]pyrazine Derivative YHeLa30

3. ENPP1 Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). This enzyme negatively regulates the cGAS-STING pathway, which is crucial for immune activation in cancer therapy. The compound has been reported to enhance the expression of downstream targets involved in immune response .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo[1,2-a]pyrazines:

Case Study 1: Enhancing Antitumor Efficacy
In a murine model study involving anti-PD-1 antibodies combined with imidazo[1,2-a]pyrazine derivatives, treatment resulted in a tumor growth inhibition rate of 77.7%, showcasing the potential for combination therapies in immuno-oncology .

Case Study 2: Modulation of Immune Response
A study demonstrated that treatment with N-Benzyl derivatives significantly increased mRNA levels of pro-inflammatory cytokines such as IFNB1 and IL6 in human peripheral blood mononuclear cells (PBMCs), indicating a robust immune-stimulating effect .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the imidazo[1,2-a]pyrazin-8-amine core in derivatives like N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine?

  • Answer : The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is widely used to synthesize imidazo[1,2-a]pyrazin-8-amine scaffolds. This method involves condensing aminopyrazines, aldehydes, and isocyanides under mild acidic conditions (e.g., TFA in methanol at 60°C). Optimization includes varying substituents on the aldehyde (e.g., benzyl or pyridinyl groups) to modulate electronic and steric effects . Alternative routes, such as transition-metal-catalyzed cyclization, are less common due to lower yields for complex substituents.

Q. How can researchers validate the structural identity of synthesized this compound derivatives?

  • Answer : Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Multinuclear NMR (1H, 13C, and 2D experiments like COSY/NOESY) to resolve aromatic proton environments and confirm substitution patterns.
  • X-ray crystallography for unambiguous determination of the imidazo[1,2-a]pyrazine core geometry, as demonstrated in co-crystal structures of related inhibitors .

Q. What in vitro assays are suitable for initial screening of kinase inhibition activity?

  • Answer :

  • Kinase inhibition assays : Use recombinant kinases (e.g., SYK, PTK6) with ATP analogs (e.g., [γ-32P]ATP) to measure IC50 values. Include positive controls like Dasatinib for PTK6 .
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., chronic lymphocytic leukemia) using MTT or CellTiter-Glo, with Entospletinib (GS-9973, a structurally related SYK inhibitor) as a benchmark .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between kinase inhibition assays and cellular models?

  • Answer : Discrepancies may arise from off-target effects, metabolic stability, or cellular uptake. Mitigation strategies include:

  • Selectivity profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target interactions .
  • Metabolic stability assays : Use liver microsomes or hepatocytes to assess compound half-life.
  • Permeability studies : Employ Caco-2 monolayers or PAMPA to evaluate passive diffusion.

Q. What computational approaches are recommended to optimize target selectivity for adenosine receptor subtypes (e.g., A3 vs. A2A)?

  • Answer :

  • Molecular docking : Use co-crystal structures (e.g., PTK6 at 1.70 Å resolution) to model binding poses and identify key residues (e.g., hinge-region interactions) .
  • Free-energy perturbation (FEP) : Calculate binding affinity differences for subtle substituent changes (e.g., benzyl vs. pyridinyl groups) .
  • MD simulations : Assess conformational dynamics of receptor-ligand complexes over 100+ ns to predict residence times .

Q. How can researchers design derivatives to overcome solubility limitations in aqueous assays?

  • Answer :

  • Structural modifications : Introduce polar groups (e.g., morpholine, piperazine) to the benzyl or pyridinyl substituents.
  • Salt/co-crystal formation : Co-crystallize with counterions (e.g., HCl, oxetan-3-yl-piperazine) to enhance solubility, as shown in patent data .
  • Formulation : Use DMSO stock solutions (≥20.55 mg/mL) with dilution in PBS containing 0.1% Tween-80 to prevent precipitation .

Key Notes

  • For reproducibility, document synthetic protocols (e.g., GBB reaction stoichiometry) and assay parameters (e.g., ATP concentration in kinase assays).
  • Cross-validate computational predictions with experimental data to address structure-activity relationship (SAR) uncertainties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.